molecular formula C16H14Cl2N4O2S B11644855 (6Z)-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11644855
M. Wt: 397.3 g/mol
InChI Key: OPDJSQWPSSCPSJ-UHFFFAOYSA-N
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Description

(6Z)-6-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the 3,5-dichloro-4-hydroxyphenyl group and the 2-methylpropyl group. The final step involves the formation of the imino group and the (6Z)-methylidene linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Research may explore its efficacy as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (6Z)-6-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo-pyrimidinone derivatives and phenyl-substituted imines. Examples include:

  • 2,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets (6Z)-6-[(3,5-DICHLORO-4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

5-amino-6-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H14Cl2N4O2S/c1-7(2)3-12-21-22-14(19)9(15(24)20-16(22)25-12)4-8-5-10(17)13(23)11(18)6-8/h4-7H,3,19H2,1-2H3

InChI Key

OPDJSQWPSSCPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=C(C(=O)N=C2S1)C=C3C=C(C(=O)C(=C3)Cl)Cl)N

Origin of Product

United States

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